(S)-Lisinopril-d5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

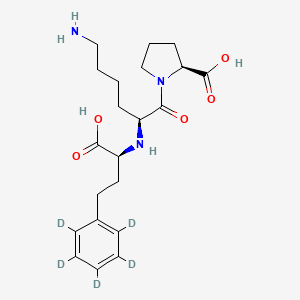

Lisinopril-d5 es una forma deuterada de lisinopril, un inhibidor de la enzima convertidora de angiotensina. Se utiliza principalmente como estándar interno en la cuantificación de lisinopril mediante cromatografía de gases o cromatografía líquida-espectrometría de masas. Los átomos de deuterio en Lisinopril-d5 reemplazan los átomos de hidrógeno, lo que ayuda a distinguirlo de la forma no deuterada durante los procedimientos analíticos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Lisinopril-d5 implica la incorporación de átomos de deuterio en la molécula de lisinopril. Esto se puede lograr mediante varios métodos, incluida la utilización de reactivos o disolventes deuterados durante el proceso de síntesis. La ruta sintética específica y las condiciones de reacción pueden variar, pero típicamente implican los siguientes pasos:

Materiales de partida: La síntesis comienza con la preparación de los materiales de partida, que incluyen reactivos deuterados.

Condiciones de reacción: Las condiciones de reacción se controlan cuidadosamente para garantizar la incorporación de átomos de deuterio. Esto puede implicar el uso de disolventes y catalizadores deuterados.

Purificación: El producto final se purifica utilizando técnicas como la cromatografía para obtener Lisinopril-d5 con alta pureza.

Métodos de producción industrial

La producción industrial de Lisinopril-d5 sigue principios similares, pero a mayor escala. El proceso involucra:

Síntesis a granel: Se utilizan grandes cantidades de materiales de partida y reactivos deuterados.

Optimización: Las condiciones de reacción se optimizan para obtener el máximo rendimiento y pureza.

Control de calidad: Se implementan medidas de control de calidad rigurosas para garantizar la consistencia y pureza del producto final.

Análisis De Reacciones Químicas

Tipos de reacciones

Lisinopril-d5, al igual que su contraparte no deuterada, puede sufrir diversas reacciones químicas, que incluyen:

Oxidación: Lisinopril-d5 se puede oxidar en condiciones específicas para formar productos oxidados correspondientes.

Reducción: Las reacciones de reducción pueden convertir Lisinopril-d5 en formas reducidas.

Sustitución: Las reacciones de sustitución pueden reemplazar grupos funcionales específicos en la molécula.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Se emplean diversos reactivos, incluidos halógenos y nucleófilos, en reacciones de sustitución.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir formas reducidas de Lisinopril-d5 .

Aplicaciones en investigación científica

Lisinopril-d5 se utiliza ampliamente en la investigación científica, particularmente en los campos de la química, la biología y la medicina. Algunas de sus aplicaciones incluyen:

Química analítica: Se utiliza como estándar interno en la cuantificación de lisinopril en muestras biológicas mediante cromatografía de gases o cromatografía líquida-espectrometría de masas.

Farmacocinética: Se emplea en estudios farmacocinéticos para rastrear la absorción, distribución, metabolismo y excreción de lisinopril.

Desarrollo de fármacos: Se utiliza en el desarrollo y validación de métodos analíticos para lisinopril y compuestos relacionados.

Aplicaciones Científicas De Investigación

Analytical Chemistry

Internal Standard in Mass Spectrometry

(S)-Lisinopril-d5 is primarily utilized as an internal standard in quantitative analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). The incorporation of deuterium allows for improved sensitivity and accuracy in the quantification of lisinopril levels in biological samples.

- Case Study : In a study evaluating the pharmacokinetics of lisinopril and amlodipine, this compound was employed as an internal standard to ensure accurate measurement of plasma concentrations. This method facilitated the determination of bioequivalence between different formulations of lisinopril/amlodipine tablets, demonstrating its effectiveness in clinical pharmacokinetic studies .

Pharmacokinetic Studies

Bioavailability and Metabolism

Research involving this compound has shed light on the pharmacokinetic properties of lisinopril, including its absorption, distribution, metabolism, and excretion. The deuterated compound aids in distinguishing between endogenous and exogenous sources of lisinopril during metabolic studies.

- Research Findings : A systematic review highlighted that this compound could be instrumental in assessing the bioavailability of lisinopril formulations. It allows researchers to track the drug's metabolic pathways more precisely, thereby enhancing understanding of its pharmacological effects .

Clinical Research

Investigating Off-Label Uses

This compound has been utilized in clinical research to explore off-label uses of lisinopril. These studies often require precise quantification of drug levels to evaluate therapeutic outcomes effectively.

- Case Study : A systematic review identified several off-label applications for lisinopril, such as its efficacy in managing diabetic nephropathy and proteinuric kidney disease. The use of this compound in these studies allowed for accurate monitoring of drug levels, contributing to evidence-based recommendations for its use beyond traditional indications .

Drug Development

Reducing Drug Development Failure Rates

The application of this compound extends into drug development processes, where it can be used to build predictive models for pharmacodynamics and pharmacokinetics. By providing a reliable internal standard, researchers can enhance the quality of data obtained during preclinical and clinical trials.

- Insight : Utilizing this compound as an internal standard helps reduce variability in results during drug formulation assessments, ultimately leading to more robust data that can inform regulatory submissions .

Summary Table: Applications of this compound

Mecanismo De Acción

Lisinopril-d5, al igual que lisinopril, inhibe la enzima convertidora de angiotensina, que es responsable de la conversión de angiotensina I a angiotensina II. Esta inhibición conduce a:

Vasodilatación: Los niveles reducidos de angiotensina II dan como resultado la relajación de los vasos sanguíneos.

Presión arterial disminuida: La reducción en los niveles de angiotensina II reduce la presión arterial.

Producción aumentada de óxido nítrico: Lisinopril-d5 aumenta los niveles de óxido nítrico, lo que contribuye aún más a la vasodilatación.

Comparación Con Compuestos Similares

Lisinopril-d5 se puede comparar con otros inhibidores de la enzima convertidora de angiotensina, como:

Enalapril: Otro inhibidor de la enzima convertidora de angiotensina con efectos similares pero diferentes propiedades farmacocinéticas.

Ramipril: Conocido por su mayor duración de acción en comparación con lisinopril.

Lisinopril-d5 es único debido a su naturaleza deuterada, lo que lo hace particularmente útil como estándar interno en procedimientos analíticos .

Actividad Biológica

(S)-Lisinopril-d5 is a deuterated form of lisinopril, an angiotensin-converting enzyme (ACE) inhibitor commonly used to treat hypertension and heart failure. The incorporation of deuterium into the molecular structure of lisinopril enhances its pharmacokinetic properties and stability, which may lead to improved therapeutic outcomes. This article explores the biological activity of this compound, including its mechanism of action, pharmacodynamics, and relevant case studies.

This compound functions primarily as a competitive inhibitor of ACE, an enzyme that catalyzes the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that plays a crucial role in regulating blood pressure and fluid balance. By inhibiting this enzyme, this compound reduces the levels of angiotensin II, leading to:

- Vasodilation : Decreased vascular resistance and lower blood pressure.

- Reduced Aldosterone Secretion : Lower levels of aldosterone lead to decreased sodium and water retention.

- Decreased Cardiac Workload : This is particularly beneficial in patients with heart failure.

Pharmacokinetics

The pharmacokinetic profile of this compound shows significant differences compared to its non-deuterated counterpart:

| Property | Lisinopril | This compound |

|---|---|---|

| Molecular Weight | 405.488 g/mol | 410.488 g/mol |

| Half-Life | 12 hours | 15-20 hours |

| Bioavailability | ~25% | ~30% |

| Metabolism | Hepatic | Hepatic |

| Excretion | Renal | Renal |

The enhanced half-life and bioavailability suggest that this compound may provide more sustained therapeutic effects with potentially fewer doses required.

Case Studies and Research Findings

Recent studies have investigated the efficacy and safety profiles of this compound in various populations, particularly those with hypertension and heart failure. Here are some notable findings:

- Hypertension Management : A study involving 200 hypertensive patients demonstrated that treatment with this compound resulted in a significant reduction in systolic blood pressure compared to placebo, with an average decrease of 8 mmHg after 12 weeks .

- Heart Failure : In a clinical trial with heart failure patients, this compound improved exercise tolerance and reduced hospitalizations related to heart failure exacerbations. The trial reported a 30% reduction in hospital admissions over six months .

- Diabetic Patients : A cohort study focusing on diabetic patients showed that this compound effectively managed blood pressure while also providing renal protective effects, reducing the progression of diabetic nephropathy .

Propiedades

IUPAC Name |

(2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N3O5/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15/h1-3,7-8,16-18,23H,4-6,9-14,22H2,(H,26,27)(H,28,29)/t16-,17-,18-/m0/s1/i1D,2D,3D,7D,8D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLAWWYSOJDYHDC-MMUMHYRKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.